molecular formula C22H21NO5 B14098841 2-(2-Hydroxyethyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(2-Hydroxyethyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14098841
M. Wt: 379.4 g/mol
InChI Key: DZLYVZHAKFBFAU-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a chromeno-pyrrole core with hydroxyethyl and propoxyphenyl substituents, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the chromeno core: This can be achieved through a cyclization reaction involving appropriate starting materials such as salicylaldehyde derivatives and ethyl acetoacetate.

    Introduction of the pyrrole ring: This step often involves the use of azomethine ylides, which can be generated in situ from α-amino acids and aldehydes. The azomethine ylide then undergoes a [3+2] cycloaddition with the chromeno core.

    Functionalization: The hydroxyethyl and propoxyphenyl groups are introduced through subsequent substitution reactions, using reagents such as ethylene oxide and propyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The chromeno core can be reduced to form dihydro derivatives.

    Substitution: The propoxyphenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of dihydrochromeno derivatives.

    Substitution: Formation of various substituted chromeno-pyrrole derivatives.

Scientific Research Applications

2-(2-Hydroxyethyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The hydroxyethyl and propoxyphenyl groups may facilitate binding to enzymes or receptors, leading to modulation of their activity. The chromeno-pyrrole core can interact with various biological pathways, potentially inhibiting or activating specific proteins involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydroxyethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • 2-(2-Hydroxyethyl)-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Uniqueness

The unique combination of hydroxyethyl and propoxyphenyl groups in 2-(2-Hydroxyethyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione provides distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.

Properties

Molecular Formula

C22H21NO5

Molecular Weight

379.4 g/mol

IUPAC Name

2-(2-hydroxyethyl)-1-(3-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H21NO5/c1-2-12-27-15-7-5-6-14(13-15)19-18-20(25)16-8-3-4-9-17(16)28-21(18)22(26)23(19)10-11-24/h3-9,13,19,24H,2,10-12H2,1H3

InChI Key

DZLYVZHAKFBFAU-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCO)OC4=CC=CC=C4C3=O

Origin of Product

United States

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